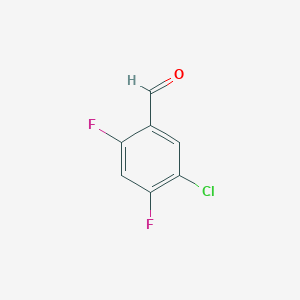
5-Chloro-2,4-difluorobenzaldehyde
Descripción general
Descripción
5-Chloro-2,4-difluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3ClF2O and its molecular weight is 176.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-2,4-difluorobenzaldehyde (C7H3ClF2O) is an organic compound notable for its unique structural features, including a chloromethyl group and two fluorine atoms on a benzene ring, along with an aldehyde functional group. This configuration suggests potential biological activities that merit further exploration.
This compound is typically a pale yellow liquid at room temperature. The synthesis of this compound can be achieved through various chemical reactions, including halogenation and formylation processes. Understanding its chemical reactivity is crucial for assessing its biological potential.
Comparative Analysis with Related Compounds
A comparative analysis reveals how this compound relates to other compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Chloro-4-fluorobenzaldehyde | Chlorine at position 2 and fluorine at position 4 | Lacks a second fluorine atom; different reactivity |
| 3-Chloro-2-fluorobenzaldehyde | Chlorine at position 3 and fluorine at position 2 | Different substitution pattern affecting properties |
| 5-Bromo-2,4-difluorobenzaldehyde | Bromine instead of chlorine | May exhibit different reactivity due to bromine's larger size |
| 4-Chloro-3-fluorobenzaldehyde | Chlorine at position 4 and fluorine at position 3 | Different substitution pattern affecting reactivity |
This table highlights how variations in halogen substituents can influence biological activity.
Case Studies and Research Findings
- Antifungal Activity : A study focusing on the antifungal properties of substituted benzaldehydes demonstrated that certain derivatives exhibited IC50 values ranging from 8.1 μM to 57.7 μM against fungal strains like Candida albicans. The presence of chlorine and fluorine in the structure often correlated with enhanced antifungal activity .
- Tubulin Inhibition : Research on microtubule-stabilizing agents has shown that modifications in the benzene ring can lead to potent inhibitors of tubulin polymerization. Compounds similar to this compound have been identified as promising candidates in cancer therapy due to their ability to disrupt mitotic processes .
Propiedades
IUPAC Name |
5-chloro-2,4-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYSGEFOABIZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652911 | |
| Record name | 5-Chloro-2,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695187-29-2 | |
| Record name | 5-Chloro-2,4-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















